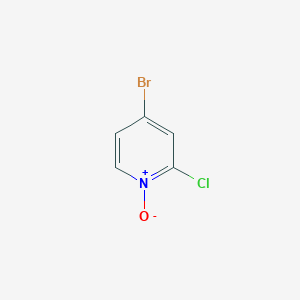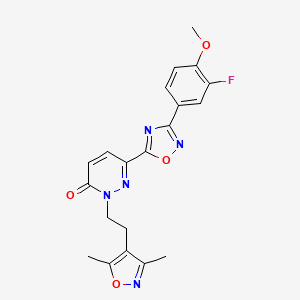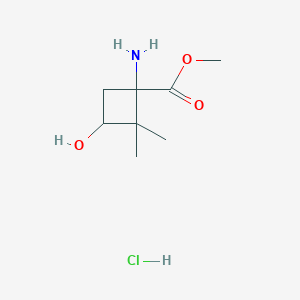
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2411195-17-8 . It has a molecular weight of 209.67 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is "methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride" . The InChI Code for this compound is "1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H" . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Small-ring Compounds Synthesis : Research on small-ring compounds like 1,3-Dimethylenecyclobutane provides insights into the synthesis of structurally related compounds, emphasizing the challenges and strategies in constructing cyclobutane derivatives, which are core to Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride synthesis (Caserio et al., 1958).
β-Dipeptides and Cyclobutane Derivatives : The stereodivergent syntheses of bis(cyclobutane) β-dipeptides illustrate the utility of cyclobutane-based amino acid derivatives in peptide synthesis, highlighting a method to synthesize enantiomeric and diastereomeric peptides containing cyclobutane residues, relevant to the structural exploration of Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride (Izquierdo et al., 2002).
Photolysis Studies : Investigation into the photolysis of methyl 2-chloro-3-oxobutanoate sheds light on reaction mechanisms involving cleavage and rearrangement, relevant for understanding the photolytic behavior of structurally similar compounds to Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride (Enev et al., 1987).
1-Aminocyclopropane-1-carboxylate and Related Ligands : A study on 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate ligands of the N-Methyl-D-Aspartate-associated Glycine Receptor highlights their neuropharmacological characterization, providing a foundation for further exploration of similar compounds in neuroscientific research (Rao et al., 1990).
Planarity and Crystal Structure Analysis : The study on the planarity of the cyclobutane ring in crystals of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate contributes to understanding the structural aspects and electronic interactions in cyclobutane derivatives, which are relevant to the physical chemistry of Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride (Shabir et al., 2020).
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBPJXOVVEWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C(=O)OC)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

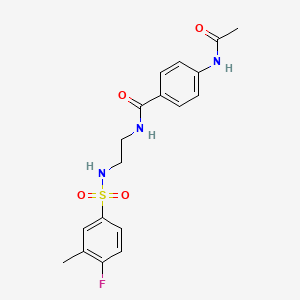
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)
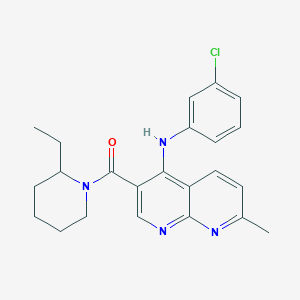
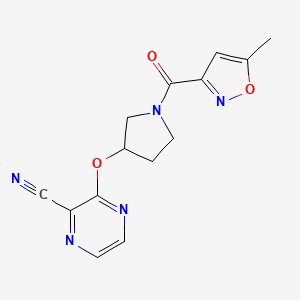
![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)
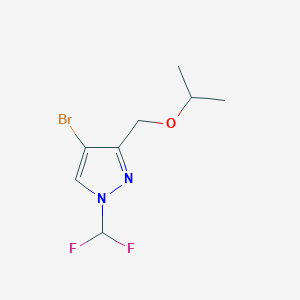
![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)
